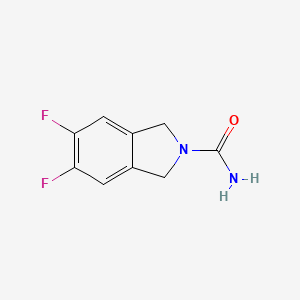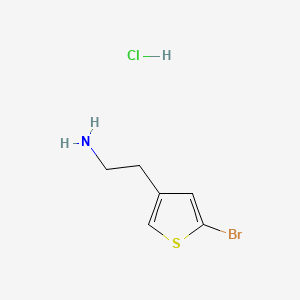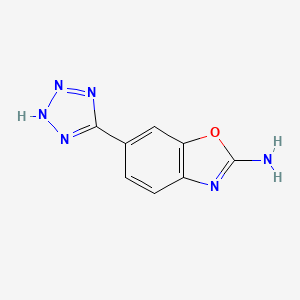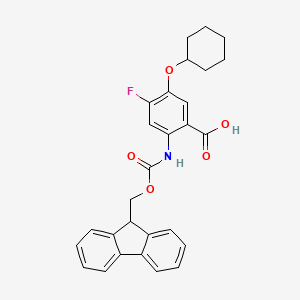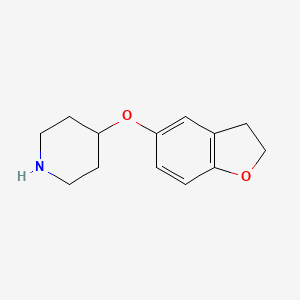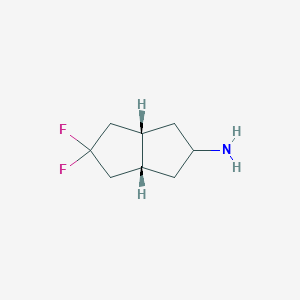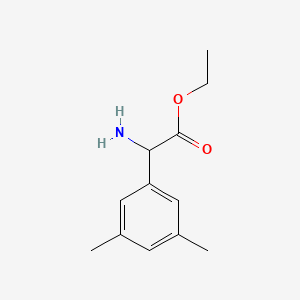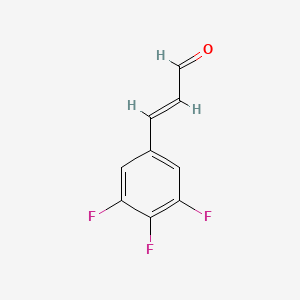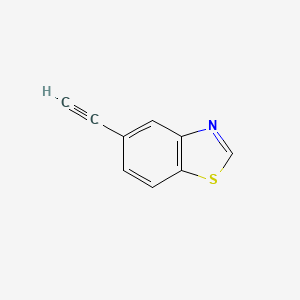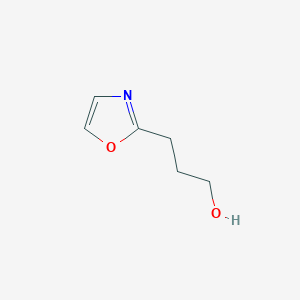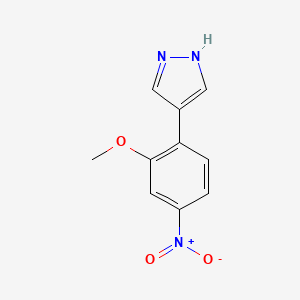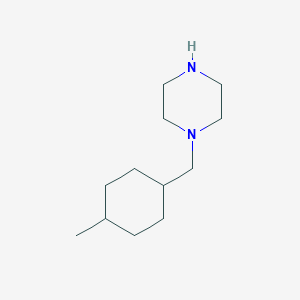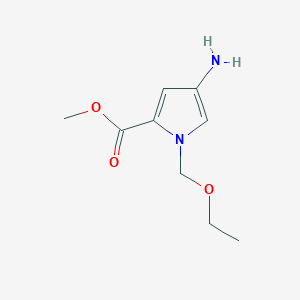
Methyl 4-amino-1-(ethoxymethyl)-1h-pyrrole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-amino-1-(ethoxymethyl)-1h-pyrrole-2-carboxylate is an organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom This specific compound is characterized by the presence of an amino group, an ethoxymethyl group, and a carboxylate ester group attached to the pyrrole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-1-(ethoxymethyl)-1h-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, followed by the introduction of the amino group, ethoxymethyl group, and carboxylate ester group. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions can significantly enhance the production rate and reduce costs. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
Methyl 4-amino-1-(ethoxymethyl)-1h-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylate ester group can be reduced to an alcohol.
Substitution: The ethoxymethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylate ester group can produce alcohols.
科学研究应用
Methyl 4-amino-1-(ethoxymethyl)-1h-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Methyl 4-amino-1-(ethoxymethyl)-1h-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ethoxymethyl and carboxylate ester groups can participate in hydrophobic interactions and ester hydrolysis, respectively. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
- Methyl 4-amino-1-(methoxymethyl)-1h-pyrrole-2-carboxylate
- Methyl 4-amino-1-(propoxymethyl)-1h-pyrrole-2-carboxylate
- Methyl 4-amino-1-(butoxymethyl)-1h-pyrrole-2-carboxylate
Uniqueness
Methyl 4-amino-1-(ethoxymethyl)-1h-pyrrole-2-carboxylate is unique due to the specific combination of functional groups attached to the pyrrole ring. The ethoxymethyl group provides a balance between hydrophilicity and hydrophobicity, which can influence the compound’s solubility and reactivity. Additionally, the presence of the amino group and carboxylate ester group allows for diverse chemical modifications and interactions with biological targets.
属性
分子式 |
C9H14N2O3 |
|---|---|
分子量 |
198.22 g/mol |
IUPAC 名称 |
methyl 4-amino-1-(ethoxymethyl)pyrrole-2-carboxylate |
InChI |
InChI=1S/C9H14N2O3/c1-3-14-6-11-5-7(10)4-8(11)9(12)13-2/h4-5H,3,6,10H2,1-2H3 |
InChI 键 |
UVKXYSLNRFRWND-UHFFFAOYSA-N |
规范 SMILES |
CCOCN1C=C(C=C1C(=O)OC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


